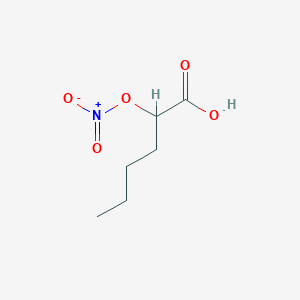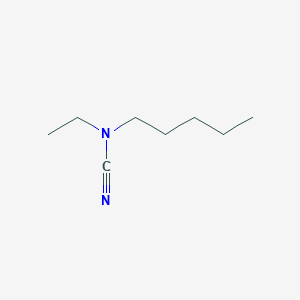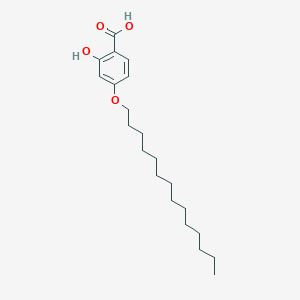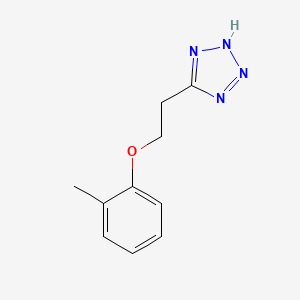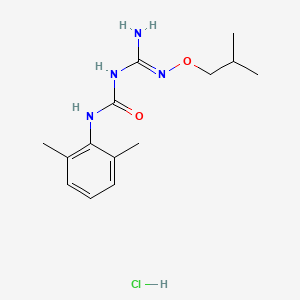
4'-(9-Acridinylamino)acetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(9-Acridinylamino)acetophenone is an organic compound with the chemical formula C21H16N2O It is known for its unique structure, which includes an acridine moiety linked to an acetophenone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(9-Acridinylamino)acetophenone typically involves the reaction of 9-aminoacridine with 4-acetylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of 4’-(9-Acridinylamino)acetophenone may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
4’-(9-Acridinylamino)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of acridine quinones.
Reduction: Formation of 4’-(9-acridinylamino)phenylethanol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
科学的研究の応用
4’-(9-Acridinylamino)acetophenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic reactions.
Biology: Studied for its potential as an intercalating agent in DNA, which can be useful in genetic research.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 4’-(9-Acridinylamino)acetophenone involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of DNA replication and transcription. The compound targets specific DNA sequences and can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
4’-(9-Acridinylamino)methanesulfon-m-anisidide (m-AMSA): Known for its antitumor activity and used in cancer research.
Amsacrine: Another acridine derivative with similar DNA intercalating properties and used in chemotherapy.
Uniqueness
4’-(9-Acridinylamino)acetophenone is unique due to its specific structure, which combines the properties of acridine and acetophenone. This combination enhances its ability to interact with DNA and makes it a versatile compound in various scientific applications.
特性
CAS番号 |
73655-62-6 |
|---|---|
分子式 |
C21H16N2O |
分子量 |
312.4 g/mol |
IUPAC名 |
1-[4-(acridin-9-ylamino)phenyl]ethanone |
InChI |
InChI=1S/C21H16N2O/c1-14(24)15-10-12-16(13-11-15)22-21-17-6-2-4-8-19(17)23-20-9-5-3-7-18(20)21/h2-13H,1H3,(H,22,23) |
InChIキー |
IKSDUCAEKHIKST-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


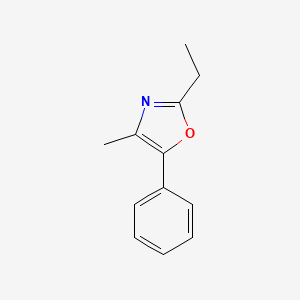
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[(2-acetamido-5-amino-5-oxopentanoyl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14442983.png)
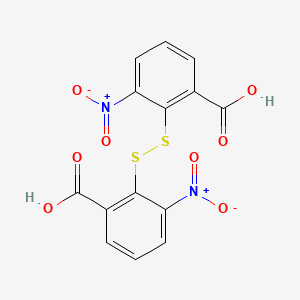
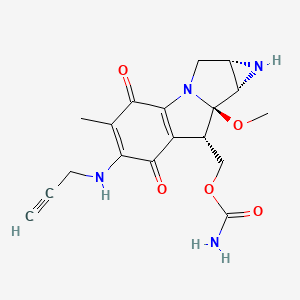
![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
